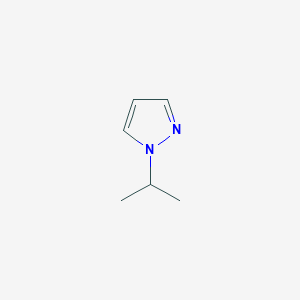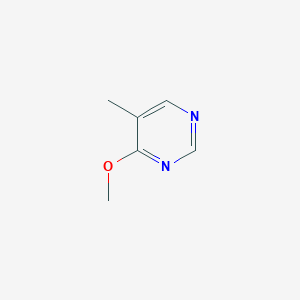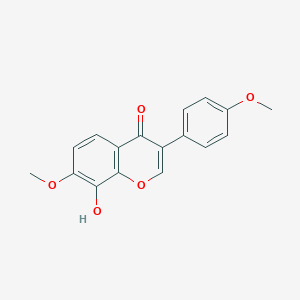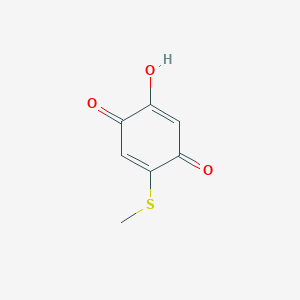
p-Benzoquinone, 2-hydroxy-5-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Benzoquinone, 2-hydroxy-5-(methylthio)-, also known as 2-hydroxy-5-methylthio-1,4-benzoquinone (HMBQ), is a naturally occurring compound found in various plants and fungi. It has received significant attention due to its potential therapeutic and medicinal properties.
Wirkmechanismus
The mechanism of action of HMBQ is not fully understood. However, studies have suggested that it exerts its therapeutic effects through multiple pathways. HMBQ has been shown to activate the Nrf2-Keap1 pathway, which plays a critical role in regulating cellular antioxidant defense mechanisms. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response. Furthermore, HMBQ has been reported to modulate the activity of various enzymes and proteins involved in cellular signaling pathways.
Biochemische Und Physiologische Effekte
HMBQ has been shown to have various biochemical and physiological effects. It exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. HMBQ has also been reported to modulate the expression of genes involved in glucose metabolism and insulin signaling. Additionally, studies have shown that HMBQ can inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
HMBQ has several advantages for lab experiments. It is readily available, easy to synthesize, and has low toxicity. However, HMBQ has some limitations. It is unstable in aqueous solutions and can undergo auto-oxidation, leading to the formation of reactive oxygen species. Moreover, HMBQ can interact with other compounds and proteins, leading to false-positive or false-negative results.
Zukünftige Richtungen
The potential therapeutic properties of HMBQ have generated significant interest in the scientific community. Future research should focus on elucidating the mechanism of action of HMBQ and its potential use in the treatment of various diseases. Additionally, studies should investigate the pharmacokinetics and pharmacodynamics of HMBQ to determine its optimal dosage and administration route. Furthermore, research should explore the potential use of HMBQ in combination with other compounds or therapies to enhance its therapeutic effects.
Conclusion:
In conclusion, HMBQ is a naturally occurring compound with potential therapeutic properties. It exhibits antioxidant, anti-inflammatory, and anticancer activities and has been investigated for its potential use in the treatment of various diseases. While HMBQ has several advantages for lab experiments, it also has some limitations. Future research should focus on elucidating the mechanism of action of HMBQ and its potential use in the treatment of various diseases.
Synthesemethoden
HMBQ can be synthesized through several methods, including chemical synthesis and extraction from natural sources. The chemical synthesis involves the reaction of hydroquinone with methylthiolate in the presence of a base catalyst. The extraction method involves the isolation of HMBQ from natural sources such as the fruiting bodies of mushrooms.
Wissenschaftliche Forschungsanwendungen
HMBQ has been extensively studied for its potential therapeutic properties. It has been reported to exhibit antioxidant, anti-inflammatory, and anticancer activities. Studies have also shown that HMBQ can improve glucose metabolism and protect against oxidative stress-induced damage. Additionally, HMBQ has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
19346-89-5 |
|---|---|
Produktname |
p-Benzoquinone, 2-hydroxy-5-(methylthio)- |
Molekularformel |
C7H6O3S |
Molekulargewicht |
170.19 g/mol |
IUPAC-Name |
2-hydroxy-5-methylsulfanylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C7H6O3S/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,8H,1H3 |
InChI-Schlüssel |
LFVWEXOZCBGIEY-UHFFFAOYSA-N |
SMILES |
CSC1=CC(=O)C(=CC1=O)O |
Kanonische SMILES |
CSC1=CC(=O)C(=CC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone](/img/structure/B96722.png)
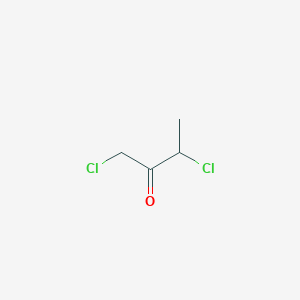
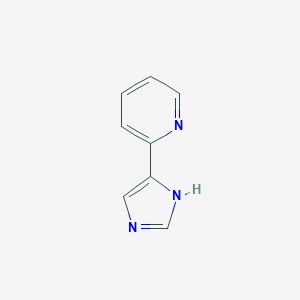
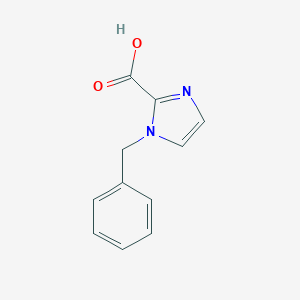

![4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride](/img/structure/B96729.png)
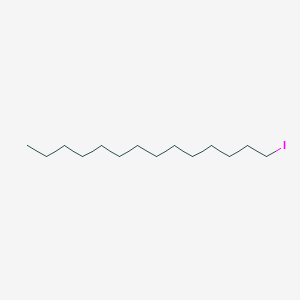
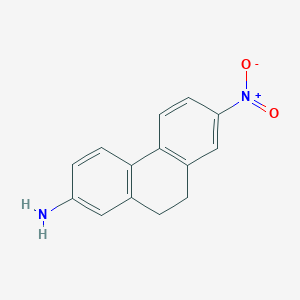
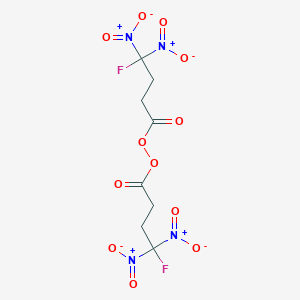
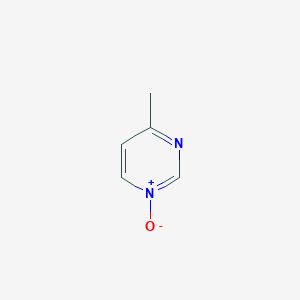
![N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide](/img/structure/B96739.png)
